Fmoc-S-4-methoxytrityl-L-cysteine
CAS No.: 177582-21-7
VCID: VC21538250
Molecular Formula: C38H33NO5S
Molecular Weight: 615.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-S-4-methoxytrityl-L-cysteine is a derivative of the amino acid cysteine, widely used in peptide synthesis and bioconjugation processes. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a 4-methoxytrityl (Mmt) group, which serve as protecting groups to enhance stability and solubility during chemical reactions. The compound's molecular formula is C38H33NO5S, with a molecular weight of approximately 615.74 g/mol . Applications in ResearchFmoc-S-4-methoxytrityl-L-cysteine is utilized in several key areas of research:
Research FindingsRecent studies highlight the importance of protecting groups like Mmt in minimizing side reactions during peptide synthesis. For instance, using Fmoc-Cys protected with tetrahydropyran (Thp) and Mmt can reduce epimerization and racemization, common issues in peptide synthesis . Comparison with Similar CompoundsFmoc-S-4-methoxytrityl-L-cysteine is similar to Fmoc-S-4-methyltrityl-L-cysteine, which also serves as a protecting group in peptide synthesis but lacks the methoxy substituent. Both compounds are used in bioconjugation and cancer therapy research, but the methoxytrityl group provides additional stability and solubility benefits .
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 177582-21-7 | |||||||||
Product Name | Fmoc-S-4-methoxytrityl-L-cysteine | |||||||||
Molecular Formula | C38H33NO5S | |||||||||
Molecular Weight | 615.7 g/mol | |||||||||
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |||||||||
Standard InChI | InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 | |||||||||
Standard InChIKey | LOBUWFUSGOYXQX-DHUJRADRSA-N | |||||||||
Isomeric SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |||||||||
SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |||||||||
Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |||||||||
Synonyms | 177582-21-7;Fmoc-S-4-methoxytrityl-L-cysteine;Fmoc-Cys(4-methoxytrityl)-OH;Fmoc-S-p-methoxytrityl-L-cysteine;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoicacid;AmbotzFAA1030;C38H33NO5S;SCHEMBL6273699;CTK8B8803;MolPort-008-267-629;ANW-61297;ZINC71788125;FmoC-S-(4-Methoxytrityl)-L-cysteine;AK-49499;KB-52156;SC-09455;TC-150042;FT-0629905;V1086;S-(4-Methoxyphenyldiphenylmethyl)-Fmoc-Cys-OH;N|A-(9-Fluorenylmethyloxycarbonyl)-S-4-methoxytrityl-L-cysteine;(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)diphenylmethylsulfanyl]propionicacid | |||||||||
PubChem Compound | 10995693 | |||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume